

## IUPAC name for N-Benzylaminoacetaldehyde diethyl acetal.

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Compound of Interest

N-Benzylaminoacetaldehyde
diethyl acetal

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# A Technical Guide to N-Benzyl-2,2-diethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **N-Benzylaminoacetaldehyde diethyl acetal**, correctly identified by its IUPAC name N-benzyl-2,2-diethoxyethanamine. The guide covers its chemical properties, a plausible synthetic route, and its potential application in drug development, particularly as a building block for enzyme inhibitors.

### **Chemical Identity and Properties**

N-benzyl-2,2-diethoxyethanamine is a chemical compound with the CAS Registry Number 61190-10-1.[1] Its structure features a benzyl group attached to the nitrogen of an aminoacetaldehyde diethyl acetal. The accepted IUPAC name for this compound is N-benzyl-2,2-diethoxyethanamine.[2]

Table 1: Chemical and Physical Properties The following table summarizes the key quantitative data and physical characteristics of the compound.



Property	Value	Citation(s)
IUPAC Name	N-benzyl-2,2- diethoxyethanamine	[2]
CAS Number	61190-10-1	[1][2][3]
Molecular Formula	C13H21NO2	[1][2]
Molecular Weight	223.31 g/mol	[1][4]
Appearance	Clear, colorless to yellow liquid	[3][4]
Refractive Index	1.4865-1.4925 @ 20°C	[3]
InChI Key	SXFVQTYQHWRYOS- UHFFFAOYSA-N	[1][2]
SMILES	CCOC(CNCC1=CC=CC=C1)O	[2]
Synonyms	N-Benzyl-N-(2,2- diethoxyethyl)amine, Benzyl(2,2- diethoxyethyl)amine	[2][4]

## **Synthetic Protocol: Acetalization**

Acetals are commonly synthesized through the reaction of an aldehyde with an excess of an alcohol in the presence of an acid catalyst.[5] The following is a generalized, plausible experimental protocol for the synthesis of N-benzyl-2,2-diethoxyethanamine from N-benzylaminoacetaldehyde and ethanol.

#### Experimental Methodology:

Reaction Setup: A round-bottom flask is charged with N-benzylaminoacetaldehyde, a
significant molar excess of absolute ethanol (which acts as both reactant and solvent), and a
catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).
The flask is fitted with a Dean-Stark apparatus and a reflux condenser to facilitate the
removal of water, which drives the reaction equilibrium towards the product.[6]



- Reaction Execution: The reaction mixture is heated to reflux. The water formed during the
  reaction is azeotropically removed with ethanol and collected in the Dean-Stark trap. The
  reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or
  Gas Chromatography (GC) until the starting aldehyde is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid
  catalyst is neutralized by adding a mild base (e.g., sodium bicarbonate solution). The excess
  ethanol is then removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is extracted using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is evaporated. The final product is purified by vacuum distillation to yield N-benzyl-2,2-diethoxyethanamine as a clear liquid.[7]

Workflow Diagram: The following diagram illustrates the logical flow of the synthetic procedure.



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General workflow for the synthesis of N-benzyl-2,2-diethoxyethanamine.

## **Application in Drug Development**

N-benzyl-2,2-diethoxyethanamine serves as a versatile chemical building block. Notably, it has been identified as a reactant used in the design and synthesis of potent and selective inhibitors for secretory phospholipase A2 (sPLA2).[8]

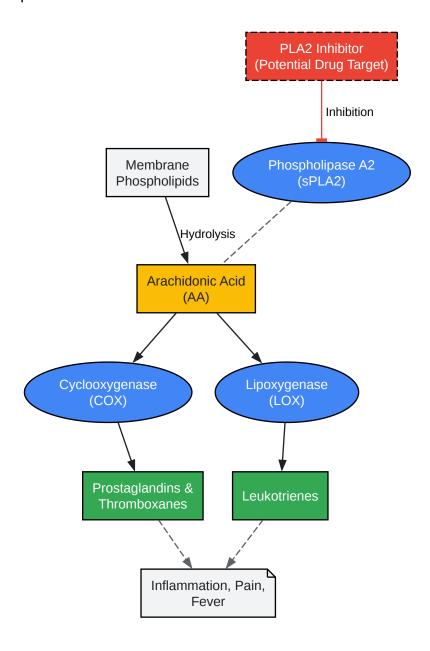
Role of Phospholipase A2 (PLA2) in Signaling:

Phospholipase A2 enzymes are critical players in cellular signaling. They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid. When the released fatty acid is arachidonic acid, it serves as the precursor



for a wide array of potent lipid mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes). These molecules are deeply involved in inflammatory processes, immune responses, and pain signaling. Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory and analgesic drugs.

The diagram below depicts a simplified signaling pathway involving PLA2, illustrating the point of intervention for a potential inhibitor.



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Simplified arachidonic acid cascade initiated by Phospholipase A2 (sPLA2).



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